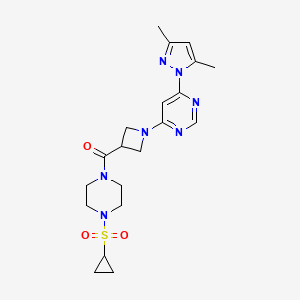
(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C20H27N7O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone , with the CAS number 2034233-07-1 , is a novel chemical entity that has garnered interest for its potential biological activities. This compound features a complex structure that includes piperazine and azetidine moieties, which are often associated with various pharmacological effects. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.
The molecular formula of the compound is C20H27N7O3S with a molecular weight of 445.5 g/mol . The structural complexity of this compound is indicative of its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N7O3S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 2034233-07-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and piperazine moieties. For instance, compounds similar to the one have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Specifically, one derivative demonstrated an IC50 of 5.13 µM against the C6 glioma cell line, outperforming 5-FU (IC50 = 8.34 µM ) in terms of efficacy while showing no cytotoxic effects on healthy cells (L929) .
Enzyme Inhibition
The compound’s structure suggests potential enzyme inhibitory properties. Sulfonamide functionalities are known for their role in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various therapeutic contexts including neurodegenerative diseases and urinary tract infections. Research has shown that derivatives with similar structures can inhibit AChE with IC50 values ranging from 2.14 µM to 6.28 µM , indicating strong enzyme inhibition capabilities .
Antibacterial Properties
The antibacterial activity of compounds containing piperazine and sulfonamide groups has been well-documented. Compounds synthesized with these moieties have shown promising results against bacterial strains, suggesting their potential use as antibacterial agents . The exact mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.
Case Study 1: Anticancer Efficacy
In a comparative study, several analogs of the target compound were synthesized and tested against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced activity against glioma cells .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds similar to the target molecule. The findings revealed that certain derivatives could effectively inhibit AChE and urease enzymes, demonstrating their therapeutic potential in treating conditions like Alzheimer’s disease and urinary tract infections .
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-14-9-15(2)27(23-14)19-10-18(21-13-22-19)25-11-16(12-25)20(28)24-5-7-26(8-6-24)31(29,30)17-3-4-17/h9-10,13,16-17H,3-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWHINNOZVZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCN(CC4)S(=O)(=O)C5CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














